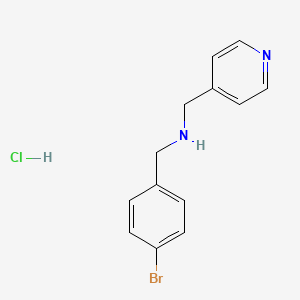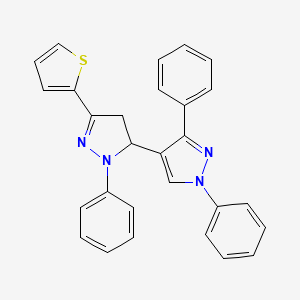![molecular formula C20H19BrO3 B5189867 7-[(4-BROMOPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE](/img/structure/B5189867.png)
7-[(4-BROMOPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-BROMOPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones It features a chromenone core substituted with a 4-butyl group and a 4-bromophenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the 4-Butyl Group: The 4-butyl group can be introduced through a Friedel-Crafts alkylation reaction using butyl chloride and an aluminum chloride catalyst.
Attachment of the 4-Bromophenylmethoxy Group: The final step involves the nucleophilic substitution reaction where the bromophenylmethoxy group is introduced using 4-bromophenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(4-BROMOPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce the bromophenyl group.
Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
7-[(4-BROMOPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is explored for its use in organic electronics and photonics due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of more complex molecules with industrial relevance.
Wirkmechanismus
The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The exact molecular pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-[(4-METHOXYPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE: Similar structure but with a methoxy group instead of a bromine atom.
7-[(4-CHLOROPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE: Similar structure but with a chlorine atom instead of a bromine atom.
7-[(4-FLUOROPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 7-[(4-BROMOPHENYL)METHOXY]-4-BUTYL-2H-CHROMEN-2-ONE lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins and enzymes.
Eigenschaften
IUPAC Name |
7-[(4-bromophenyl)methoxy]-4-butylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO3/c1-2-3-4-15-11-20(22)24-19-12-17(9-10-18(15)19)23-13-14-5-7-16(21)8-6-14/h5-12H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQQABANMAVRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5189786.png)
![(1-benzothien-2-ylmethyl){[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5189792.png)
![2-(2,4-dichlorophenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5189793.png)
![1-bromo-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4,5-dimethylbenzene](/img/structure/B5189809.png)
![N-(2-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B5189810.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5189817.png)
![4-[(2-ethyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5189819.png)
![3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5189840.png)
![2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B5189848.png)
![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5189856.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine](/img/structure/B5189858.png)
![2'-amino-4-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile](/img/structure/B5189876.png)


